



Application Note: Assessing Irosustat Efficacy in Tumor Biopsies Using Ki67 Immunohistochemistry

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Compound of Interest		
Compound Name:	Irosustat	
Cat. No.:	B1672185	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction **Irosustat** (STX64) is an orally active, irreversible inhibitor of the enzyme steroid sulfatase (STS).[1] STS plays a critical role in the biosynthesis of active estrogens and androgens by converting inactive steroid sulfates, such as estrone sulfate (E1S) and dehydroepiandrosterone sulfate (DHEA-S), into their active forms, estrone and DHEA respectively.[2][3] In hormone-dependent cancers, such as estrogen receptor-positive (ER+) breast cancer, the STS pathway can provide a crucial source of steroids that stimulate tumor growth.[4] By blocking this pathway, **Irosustat** reduces the levels of active hormones that drive cancer cell proliferation.[3][4]

The Ki67 protein is a well-established nuclear marker for cellular proliferation.[5][6] It is expressed during all active phases of the cell cycle (G1, S, G2, and mitosis) but is absent in resting cells (G0).[5][7] Consequently, the percentage of Ki67-positive tumor cells (the Ki67 index) is a direct measure of the proliferative activity of a tumor.[6][8] This application note provides a detailed protocol for using Ki67 immunohistochemical (IHC) staining on formalin-fixed paraffin-embedded (FFPE) tumor biopsies to assess the pharmacodynamic efficacy of **Irosustat**. A reduction in the Ki67 index in post-treatment biopsies compared to pre-treatment samples serves as a key biomarker for **Irosustat**'s anti-proliferative effect.[1][9]

Mechanism of Action: Irosustat and Ki67 Expression



Irosustat exerts its anti-tumor effect by inhibiting the STS enzyme. This action blocks the conversion of inactive steroid sulfates into active estrogens and androgens, thereby reducing the ligands available to activate hormone receptors. This disruption of hormone signaling leads to decreased cell cycle progression and a subsequent reduction in the expression of proliferation markers like Ki67.



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Caption: Irosustat's mechanism of action leading to reduced Ki67 expression.

Quantitative Data from Clinical Studies

Clinical trials have demonstrated **Irosustat**'s ability to reduce tumor cell proliferation, as measured by Ki67 staining. The following table summarizes key findings from a perioperative study in patients with ER+ early breast cancer.

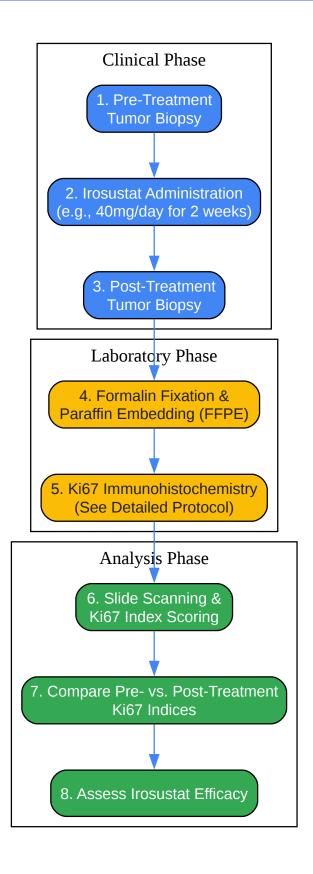


Parameter	Treatment Details	Key Findings	Reference
Ki67 Reduction	Irosustat (40mg once daily) for at least 2 weeks	Median % change in Ki67 from pre- to post- treatment was -7.1%.	[1]
Patient Response	Response defined as a ≥30% decrease in Ki67 index	3 out of 7 (43%) patients demonstrated a response.	[1][10]
Statistical Significance	Comparison of pre- and post-treatment Ki67 levels	The median % difference in Ki67 was 52.3% (p=0.028), indicating a significant reduction.	[1]

Experimental Workflow

The overall process involves obtaining tumor biopsies before and after a course of **Irosustat** treatment, followed by standardized laboratory procedures to quantify and compare the Ki67 proliferation index.





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Caption: Overall workflow for assessing **Irosustat** efficacy using Ki67.



Detailed Protocol: Ki67 Immunohistochemistry for FFPE Tumor Biopsies

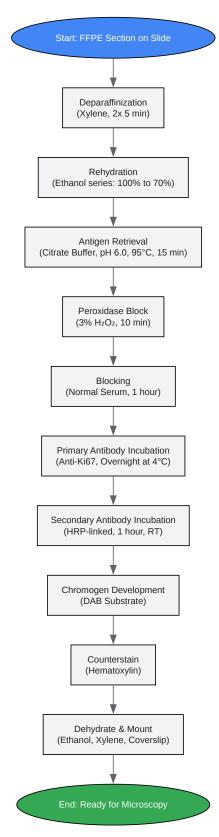
This protocol describes the manual staining procedure for Ki67 in formalin-fixed, paraffinembedded tissue sections.

Materials and Reagents

- Tissues: Pre- and post-Irosustat treatment tumor biopsies fixed in 10% neutral buffered formalin and embedded in paraffin.[11]
- Slides: Positively charged glass microscope slides.[12]
- Deparaffinization/Rehydration: Xylene, 100% Ethanol, 95% Ethanol, 70% Ethanol, Deionized water.
- Antigen Retrieval: 0.01M Sodium Citrate Buffer, pH 6.0 (or commercial solution like Dako Target Retrieval Solution).[13]
- Peroxidase Block: 3% Hydrogen Peroxide.
- Wash Buffer: Tris-buffered saline with 0.1% Tween-20 (TBST).
- Blocking Buffer: 10% normal serum (from the same species as the secondary antibody) in PBS or a commercial protein block.
- Primary Antibody: Rabbit monoclonal anti-Ki67 antibody (e.g., Abcam ab15580).[13]
- Detection System: HRP-conjugated anti-rabbit secondary antibody and DAB (3,3'-Diaminobenzidine) chromogen kit.
- Counterstain: Mayer's Hematoxylin.[11]
- Mounting Medium: Permanent mounting medium.
- Equipment: Microtome, slide-drying oven, water bath or steamer for antigen retrieval, humidified chamber, light microscope.[12]



Staining Procedure



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Caption: Step-by-step workflow for the Ki67 IHC staining protocol.

Step-by-Step Method:

- · Sectioning and Baking:
 - Cut FFPE blocks into 3-5 μm thick sections using a microtome.
 - Float sections onto positively charged slides.
 - Bake slides in an oven at 60-65°C for at least 1 hour to adhere the tissue.[12]
- Deparaffinization and Rehydration:
 - Immerse slides in two changes of xylene for 5 minutes each.
 - Immerse slides in two changes of 100% ethanol for 5 minutes each.
 - Continue rehydration through graded alcohols: 95% ethanol (1 min), 70% ethanol (1 min).
 [14]
 - Rinse thoroughly in deionized water.[14]
- Antigen Retrieval:
 - Immerse slides in pre-heated Sodium Citrate Buffer (pH 6.0).
 - Heat in a steamer or water bath at 95°C for 15-30 minutes.[5][14]
 - Allow slides to cool in the buffer for 20 minutes at room temperature.
 - Rinse slides in wash buffer (TBST).
- Immunostaining:
 - Peroxidase Block: Cover tissue with 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity. Rinse with wash buffer.



- Blocking: Apply blocking buffer to each section and incubate in a humidified chamber for 1 hour at room temperature to prevent non-specific antibody binding.
- Primary Antibody: Drain blocking buffer (do not rinse). Apply diluted anti-Ki67 primary antibody. Incubate overnight at 4°C in a humidified chamber.
- Washing: The next day, rinse slides three times with wash buffer for 3 minutes each.
- Secondary Antibody: Apply HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.
- Washing: Rinse slides three times with wash buffer for 3 minutes each.
- Chromogen Development: Apply DAB substrate solution and incubate until a brown precipitate develops (typically 1-10 minutes). Monitor under a microscope to avoid overstaining.
- Rinse slides thoroughly with deionized water.
- Counterstaining, Dehydration, and Mounting:
 - Immerse slides in Mayer's hematoxylin for 30-60 seconds to stain cell nuclei blue.[11]
 - "Blue" the stain by rinsing in running tap water.
 - Dehydrate the sections through graded alcohols (e.g., 95%, 100%) and two changes of xylene.
 - Apply a drop of permanent mounting medium and place a coverslip.

Data Analysis and Interpretation

- Microscopic Evaluation: Ki67 staining appears as a brown precipitate in the nuclei of positive cells.[11] The counterstain colors non-proliferating nuclei blue.
- Scoring (Ki67 Index): The Ki67 index is calculated as the percentage of tumor cells with positive nuclear staining among the total number of tumor cells counted.[6]



- Select several representative high-power fields.
- Count at least 500-1000 tumor cells.
- Ki67 Index (%) = (Number of Ki67-positive nuclei / Total number of tumor nuclei) x 100.
- Assessing Efficacy: The primary endpoint is the change in the Ki67 index between the preand post-Irosustat treatment biopsies. A statistically significant reduction in the Ki67 index
 indicates a positive pharmacodynamic response to the drug. A response can be defined as a
 decrease of ≥30% in the Ki67 score.[1][10]

Controls

- Positive Control: Use a tissue known to have high proliferation, such as tonsil or a known high-grade tumor, to validate the staining run.[5]
- Negative Control: Omit the primary antibody on a separate slide to check for non-specific staining from the secondary antibody and detection system.[13]

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